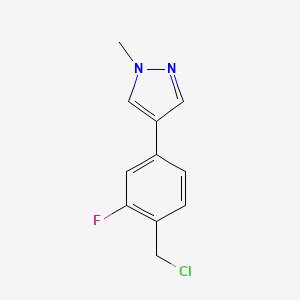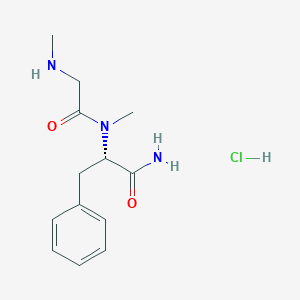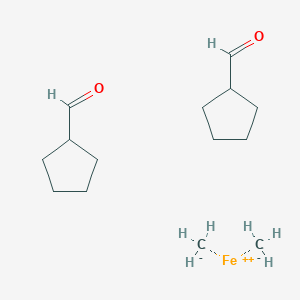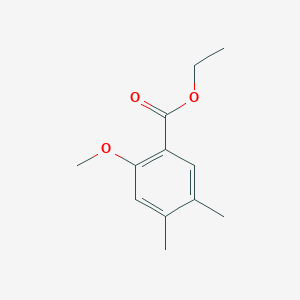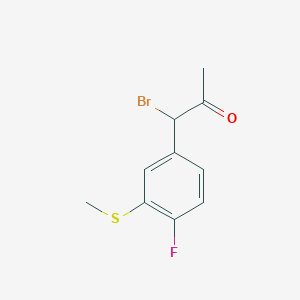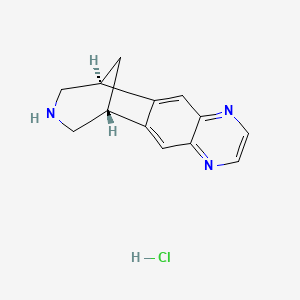
1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-methoxyphenol with a chlorinating agent to introduce the chlorine atom. This is followed by a series of reactions to form the propanone moiety. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as magnesium sulfate for drying .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with proteins, affecting their function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methoxyphenol: This compound shares the amino and methoxy groups but lacks the chloropropanone moiety.
N-(5-Amino-2-methoxyphenyl)formamide: Similar in structure but contains a formamide group instead of the chloropropanone moiety.
Uniqueness
1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |
Clave InChI |
OMJJHEJLFJKGND-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)N)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


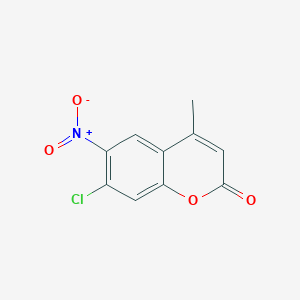

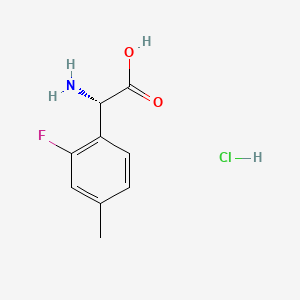
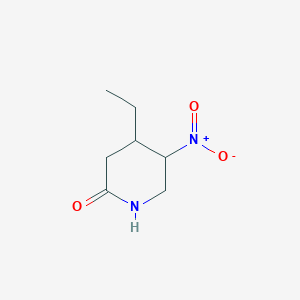
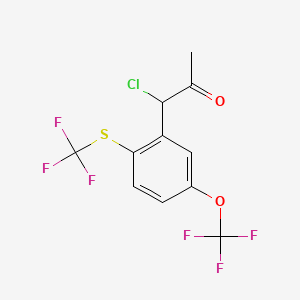

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
